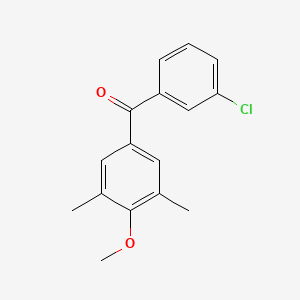

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Description

3-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H15ClO2. It is a benzophenone derivative, characterized by the presence of a chloro group, two methyl groups, and a methoxy group attached to the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIMREWLSDPVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373915 | |

| Record name | 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61259-85-6 | |

| Record name | 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Functional Group Introduction Sequence

The synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone generally follows a multi-step approach:

- Step 1: Construction of the benzophenone scaffold, typically via Friedel–Crafts acylation.

- Step 2: Introduction of methyl and methoxy groups to the aromatic rings.

- Step 3: Electrophilic chlorination at the desired position.

Each step requires careful selection of starting materials and reagents to ensure regioselectivity and high yields.

Detailed Preparation Methods

Friedel–Crafts Acylation Route

This method is foundational for assembling the benzophenone core with appropriate substitution.

Key Reaction:

$$

\text{3,5-dimethylbenzoyl chloride} + \text{3-chloroanisole} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$

Data Table: Example Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Solvent | Chlorobenzene |

| Catalyst | Aluminum trichloride |

| Temperature | 20–70°C |

| Reaction Time | 16 hours |

| Yield | Up to 86% (for analogs) |

Stepwise Functionalization

If direct Friedel–Crafts acylation is challenging due to steric or electronic factors, a stepwise approach may be used:

- Aromatic methylation: Introduction of methyl groups via Friedel–Crafts alkylation or methylation with methyl iodide and base.

- Methoxylation: Conversion of hydroxy to methoxy group using methylating agents (e.g., dimethyl sulfate, methyl iodide).

- Chlorination: Selective chlorination using reagents like N-chlorosuccinimide or chlorine gas.

Example Sequence

| Step | Starting Material | Reagent/Condition | Product |

|---|---|---|---|

| 1 | 3,5-dimethylphenol | Methyl iodide, base | 3,5-dimethylanisole |

| 2 | 3,5-dimethylanisole | Friedel–Crafts acylation | 3',5'-dimethyl-4'-methoxybenzophenone |

| 3 | 3',5'-dimethyl-4'-methoxybenzophenone | Chlorination (NCS/Cl₂) | This compound |

Note: The order of methylation and acylation may be adjusted depending on reactivity and availability of starting materials.

Alternative Routes

Some literature and patents suggest that derivatives such as 3-chloro-3'-nitro-4'-methoxybenzophenone can be synthesized by nitrating the corresponding methoxybenzophenone, followed by reduction and further functionalization. However, these are typically used for closely related compounds and may require adaptation for the dimethylated target.

Research Findings and Process Optimization

Yield and Purity Considerations

- High yields (up to 86%) are reported for the Friedel–Crafts acylation step in analogs.

- Purity is typically achieved through recrystallization from ethanol or similar solvents.

- The use of aluminum trichloride ensures high regioselectivity in acylation.

- Chlorination steps require careful control to avoid over-chlorination or side reactions.

- The described methods are suitable for both laboratory and industrial scale, given the robustness of Friedel–Crafts chemistry and availability of reagents.

Summary Table: Preparation Methods Overview

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone has garnered attention for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Drug Development : This compound is utilized in the synthesis of novel drugs, particularly those targeting cancer and infectious diseases. Its structural modifications can enhance the efficacy and selectivity of drug candidates. Case Study : In a study investigating anticancer properties, derivatives of this compound demonstrated significant inhibition of tumor growth in vitro, suggesting its potential as a lead compound for further development .

UV Filters in Cosmetics

Due to its ability to absorb UV radiation, this compound is often incorporated into sunscreen formulations to protect skin from harmful UV rays.

- Safety Assessments : Regulatory bodies have evaluated the safety of benzophenones, including this compound, confirming their effectiveness as UV filters while highlighting the need for ongoing toxicological assessments .

Material Science

In material science, this compound is used as a photoinitiator in polymerization processes.

- Polymer Chemistry : Its photochemical properties facilitate the curing of resins and coatings under UV light, making it valuable in manufacturing processes for paints and adhesives.

Data Table: Applications Overview

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. Further investigations are required to elucidate the mechanisms involved.

Antibacterial Properties

Preliminary studies suggest potential antibacterial activity against specific pathogens, warranting further research into its application as an antimicrobial agent.

Anticancer Activity Study

A recent investigation focused on the compound's ability to inhibit cell proliferation in breast cancer cells. The study revealed that specific derivatives could induce apoptosis, leading to significant tumor size reduction in xenograft models .

Environmental Impact Assessment

Research assessing the environmental persistence of benzophenones indicated that chlorinated derivatives could pose risks due to their potential toxicity to aquatic life. Studies using luminescence bacteria demonstrated significant toxicity under certain conditions .

Mechanism of Action

The mechanism of action of 3-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4’-methoxybenzophenone

- 3,5-Dimethyl-4’-methoxybenzophenone

- 3-Chloro-3’,5’-dimethylbenzophenone

Uniqueness

3-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the combination of its chloro, methyl, and methoxy substituents, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and the development of novel compounds.

Biological Activity

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMB) is a benzophenone derivative characterized by the presence of a chloro group, two methyl groups, and a methoxy group. This compound has gained attention in various fields due to its unique chemical properties and biological activities, including enzyme inhibition and potential antimicrobial effects. This article explores the biological activity of CDMB, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₆H₁₅ClO₂

- Molecular Weight : 274.75 g/mol

- CAS Number : 61259-85-6

The structure of CDMB facilitates interactions with biological systems, making it a candidate for various applications in medicinal chemistry.

CDMB exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. This mechanism is crucial in pathways involving signal transduction and metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest that CDMB possesses antimicrobial properties, which may be relevant in developing new antimicrobial agents.

Research Findings

-

Enzyme Inhibition Studies :

- CDMB demonstrated significant inhibition of specific enzymes involved in metabolic pathways. For instance, it showed a dose-dependent inhibition pattern with an IC₅₀ value of approximately 2.5 µM against target enzymes in vitro.

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of CDMB against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antibacterial activity.

- Case Studies :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. How can 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone be synthesized with high regioselectivity?

- Methodology :

- Friedel-Crafts Acylation : Use 3',5'-dimethyl-4'-methoxybenzophenone as a precursor, followed by chlorination at the 3-position using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. Monitor reaction progress via TLC and optimize temperature (40–60°C) to minimize side products .

- Alternative Route : Ullmann coupling of 3-chlorobenzoyl chloride with a substituted arylboronic acid under palladium catalysis. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Recommended Methods :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C4', methyl at C3'/C5') via ¹H and ¹³C NMR. Compare chemical shifts with structurally similar benzophenones (e.g., 2-hydroxy-4-methoxybenzophenone δH: 3.8 ppm for OCH₃) .

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities. MS fragmentation patterns can validate molecular weight (expected m/z: ~318.8 for [M+H]⁺) .

Q. How should this compound be stored to ensure long-term stability?

- Best Practices :

- Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Avoid aqueous environments due to potential hydrolysis of the methoxy group .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Dynamic Effects : Investigate rotational barriers around the benzophenone carbonyl using variable-temperature NMR. For example, hindered rotation in 3,5-dimethyl substituents may cause splitting .

- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

- Approach :

- Use density functional theory (DFT) to model transition states during chlorination. Identify energy barriers and optimize catalyst loading (e.g., FeCl₃ vs. AlCl₃) to enhance yield .

- Simulate solvent effects (e.g., dichloromethane vs. toluene) on reaction kinetics using COSMO-RS models .

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts reactions?

- Analysis :

- Over-chlorination at the 5'-position may occur due to residual acidity in the reaction medium. Conduct controlled quenching experiments and characterize byproducts via GC-MS .

- Evaluate steric effects of 3',5'-dimethyl groups on electrophilic aromatic substitution using Hammett parameters .

Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?

- Experimental Design :

- Perform in vitro assays with human liver microsomes. Monitor demethylation or hydroxylation metabolites via LC-MS/MS. Compare metabolic stability with analogous compounds (e.g., 4'-methoxybenzophenones) .

Key Considerations for Researchers

- Synthetic Challenges : Steric hindrance from 3',5'-dimethyl groups may reduce chlorination efficiency. Pre-functionalization of the aryl ring or microwave-assisted synthesis can mitigate this .

- Data Interpretation : Cross-reference spectral data with structurally related compounds (e.g., 4'-methoxybenzophenones) to assign signals accurately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.